Pent-4-ynoate
CAS No.:
Cat. No.: VC14003061
Molecular Formula: C5H5O2-
Molecular Weight: 97.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5O2- |
|---|---|
| Molecular Weight | 97.09 g/mol |
| IUPAC Name | pent-4-ynoate |
| Standard InChI | InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h1H,3-4H2,(H,6,7)/p-1 |
| Standard InChI Key | MLBYLEUJXUBIJJ-UHFFFAOYSA-M |
| Canonical SMILES | C#CCCC(=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
Pent-4-ynoates are esters formed by the condensation of pent-4-ynoic acid (CAS 6089-09-4) with alcohols. The general structure consists of a five-carbon chain with a triple bond between the fourth and fifth carbons (pent-4-ynoate backbone) and an ester group (-COOR) at the first carbon. The R group varies depending on the alcohol used in esterification, with common examples including ethyl (C₂H₅) and tert-butyl (C(CH₃)₃) substituents .
The molecular formula for ethyl pent-4-ynoate (CAS 63093-41-4) is C₇H₁₀O₂, while the tert-butyl derivative (CAS 185986-76-9) has the formula C₉H₁₄O₂ . Key structural parameters include:
| Property | Ethyl Pent-4-ynoate | tert-Butyl Pent-4-ynoate |
|---|---|---|
| Molecular Weight (g/mol) | 126.15 | 154.21 |
| Density (g/cm³) | 1.0 ± 0.1 | 0.92 (estimated) |
| Boiling Point (°C) | 162.1 ± 23.0 | 180–185 (estimated) |
| Flash Point (°C) | 50.9 ± 20.0 | 65–70 |
Table 1: Comparative physicochemical properties of common pent-4-ynoate esters .
Spectroscopic Characterization
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¹H NMR: Ethyl pent-4-ynoate exhibits signals at δ 2.61–2.59 (m, 2H), 2.52–2.48 (m, 2H), and 1.98–1.95 (m, 1H), corresponding to the alkyne-proximal methylene groups and the ester ethyl group .
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IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (alkyne C-H stretch) confirm the ester and alkyne functionalities .
Synthesis and Industrial Production
Synthesis of Pent-4-ynoic Acid
The parent acid, pent-4-ynoic acid, is synthesized via oxidation of pent-4-yn-1-ol using Jones reagent (CrO₃ in H₂SO₄). A representative procedure involves:
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Dissolving pent-4-yn-1-ol in acetone at 0°C.
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Dropwise addition of Jones reagent until the orange color persists.
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Stirring at room temperature for 1 hour, followed by extraction with diethyl ether and purification via flash chromatography (hexane/ethyl acetate 8:2) .
This method achieves an 82% yield of pent-4-ynoic acid as a colorless oil .
Esterification to Pent-4-ynoates
Ester derivatives are synthesized via acid-catalyzed Fischer esterification or acyl chloride reactions:
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Ethyl pent-4-ynoate: Reacting pent-4-ynoic acid with ethanol in the presence of H₂SO₄.
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tert-Butyl pent-4-ynoate: Utilizing tert-butanol and DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent .
Industrial-scale production emphasizes cost efficiency, with ethyl pent-4-ynoate priced at €21.00–€497.00 per 250 mg–100 g, depending on purity .
Reactivity and Functionalization
Alkyne-Based Reactions
The terminal alkyne group undergoes characteristic reactions:
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Hydrogenation: Catalytic hydrogenation (H₂/Pd) yields the saturated pentanoate ester.
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles, valuable in drug discovery .
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Sonogashira Coupling: Palladium-mediated cross-coupling with aryl halides generates conjugated enynes .
Hydrolysis and Derivatives
Hydrolysis under acidic or basic conditions produces pent-4-ynoic acid:
This reactivity enables the synthesis of amides, anhydrides, and other carboxylate derivatives .
Applications in Industry and Research
Flavor and Fragrance Chemistry
Ethyl pent-4-ynoate’s fruity odor makes it a candidate for artificial flavorants. Its volatility and solubility in ethanol (≥50 mg/mL) facilitate incorporation into perfumes and food additives .
Pharmaceutical Intermediates
The alkyne moiety serves as a handle for bioconjugation in prodrugs. For example, tert-butyl pent-4-ynoate is used in the synthesis of HIV protease inhibitors via Huisgen cycloaddition .
Polymer Science
Incorporating pent-4-ynoate esters into polymers enhances thermal stability. Copolymers with styrene exhibit glass transition temperatures (Tg) up to 120°C, suitable for high-performance plastics .
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